4,5,6-Tribromo-2-chloro-1H-benzimidazole: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
4,5,6-Tribromo-2-chloro-1H-benzimidazole: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
Executive Summary
Polyhalogenated benzimidazoles represent a privileged scaffold in medicinal chemistry and materials science. Among these, 4,5,6-Tribromo-2-chloro-1H-benzimidazole (CAS: 142356-68-1) stands out as a highly versatile, orthogonally reactive building block[1]. Characterized by a dense array of halogens—three bromine atoms on the fused benzene ring and a labile chlorine atom at the C2 position of the imidazole ring—this compound offers precise control over divergent synthetic pathways.
This whitepaper provides an in-depth analysis of its structural properties, synthesis protocols, and reactivity profiles, specifically tailored for researchers developing kinase inhibitors, antiviral agents, and advanced agrochemicals.
Chemical Structure & Physical Properties
The unique reactivity of 4,5,6-Tribromo-2-chloro-1H-benzimidazole is dictated by its electronic distribution. The C2 position of the benzimidazole core is inherently electron-deficient due to the two adjacent electronegative nitrogen atoms. The addition of three bromine atoms at positions 4, 5, and 6 exerts a profound inductive electron-withdrawing effect (-I effect) across the conjugated π -system. This electronic depletion highly activates the C2-Cl bond, priming it for Nucleophilic Aromatic Substitution (SNAr)[2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4,5,6-Tribromo-2-chloro-1H-benzimidazole |
| CAS Number | 142356-68-1 |
| Molecular Formula | C₇H₂Br₃ClN₂ |
| Molecular Weight | 389.27 g/mol |
| IUPAC Name | 4,5,6-tribromo-2-chloro-1H-benzimidazole |
| Canonical SMILES | C1=C2C(=C(C(=C1Br)Br)Br)N=C(N2)Cl |
| InChI Key | KMECYBIBOBAOJW-UHFFFAOYSA-N |
| Appearance | Solid (typically off-white to pale yellow) |
Data sourced from commercial chemical databases and structural repositories[1].
Synthetic Methodologies
The synthesis of 2-chlorobenzimidazole derivatives relies on the conversion of a stable benzimidazolone (2-hydroxybenzimidazole) precursor into its chlorinated counterpart. The standard and most scalable approach utilizes Phosphorus Oxychloride ( POCl3 ) as both the chlorinating agent and the solvent[3].
Causality in Reagent Selection
POCl3 is selected over milder chlorinating agents (like thionyl chloride) because the tautomeric equilibrium of polybrominated benzimidazolones heavily favors the highly stable "keto" (lactam) form. POCl3 effectively captures the minor "enol" (lactim) tautomer, forming a reactive dichlorophosphate intermediate that subsequently collapses to yield the C2-chloro product.
Protocol: Synthesis of 4,5,6-Tribromo-2-chloro-1H-benzimidazole
Reagents & Materials:
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4,5,6-Tribromo-1,3-dihydro-2H-benzimidazol-2-one (1.0 equivalent)
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Phosphorus Oxychloride ( POCl3 ) (10.0 equivalents)
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N,N-Dimethylaniline (catalytic, optional, to accelerate Vilsmeier-type intermediate formation)
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Ice water and saturated NaHCO3 solution
Step-by-Step Methodology:
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Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4,5,6-tribromo-1,3-dihydro-2H-benzimidazol-2-one in neat POCl3 .
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Catalysis: Add 2-3 drops of N,N-dimethylaniline. Rationale: The amine acts as a nucleophilic catalyst, facilitating the formation of the reactive intermediate.
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Reflux: Heat the reaction mixture to 100–110°C under an inert atmosphere (Nitrogen/Argon). Maintain reflux for 4 to 6 hours. The suspension will gradually turn into a homogenous solution as the product forms.
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Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The highly non-polar chlorinated product will have a significantly higher Rf value than the starting material.
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Quenching: Once complete, cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice with vigorous stirring to hydrolyze the excess POCl3 . Caution: This step is highly exothermic and releases HCl gas.
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Neutralization & Isolation: Neutralize the aqueous suspension to pH 7 using saturated NaHCO3 . Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water, and dry under a vacuum to afford the crude product.
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Purification: Recrystallize from ethanol or perform silica gel column chromatography to obtain the pure compound.
Caption: Workflow for the synthesis of 4,5,6-Tribromo-2-chloro-1H-benzimidazole via POCl3 chlorination.
Reactivity Profile & Experimental Workflows
The true value of 4,5,6-Tribromo-2-chloro-1H-benzimidazole lies in its orthogonal reactivity. The C-Cl bond is highly labile to nucleophiles, while the C-Br bonds are relatively inert to nucleophiles but highly reactive in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].
Protocol: General SNAr Amination at the C2 Position
To synthesize kinase inhibitors (such as analogs of DMAT or TBB), the C2 chlorine must be displaced by an amine.
Step-by-Step Methodology:
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Setup: Dissolve 4,5,6-Tribromo-2-chloro-1H-benzimidazole (1.0 eq) in a polar aprotic solvent such as DMF or NMP.
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Nucleophile Addition: Add the desired primary or secondary amine (2.5 eq). Rationale: Excess amine acts as both the nucleophile and the acid scavenger for the generated HCl. Alternatively, use 1.1 eq of amine with 2.0 eq of K2CO3 or DIPEA.
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Heating: Heat the mixture to 80–100°C for 8–12 hours. The electron-withdrawing bromines ensure that this SNAr proceeds at lower temperatures than unhalogenated analogs[2].
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Workup: Dilute the mixture with water to precipitate the 2-amino-4,5,6-tribromobenzimidazole derivative. Filter, wash with water, and purify via recrystallization.
Caption: Divergent reactivity pathways of 4,5,6-Tribromo-2-chloro-1H-benzimidazole.
Applications in Drug Discovery & Material Science
Kinase Inhibitors (CK2 Targets)
Polybrominated benzimidazoles are renowned for their ability to act as ATP-competitive inhibitors of Protein Kinase CK2, an enzyme implicated in various cancers and viral infections. The 4,5,6-tribromo scaffold fits perfectly into the hydrophobic pocket of the CK2 ATP-binding site, while substitutions at the C2 position (derived from the 2-chloro precursor) dictate solubility, cellular permeability, and target specificity.
Antiviral and Antimicrobial Agents
Halogenated benzimidazoles exhibit potent activity against human cytomegalovirus (HCMV)[4]. By utilizing 4,5,6-Tribromo-2-chloro-1H-benzimidazole, researchers can synthesize ribosylated or alkylated derivatives that disrupt viral replication mechanisms without exhibiting high cytotoxicity to host cells.
Agrochemical Development
In agricultural chemistry, the 2-chlorobenzimidazole motif is a foundational intermediate for synthesizing systemic fungicides[2]. The tribromo-substitution enhances the lipophilicity of the resulting molecules, improving leaf penetration and environmental persistence, making it an excellent candidate for novel crop protection agents.
References
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ResearchGate. Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. Retrieved from:[Link]
